(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one
Description
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one belongs to the isoxazol-5(4H)-one family, a class of heterocyclic compounds with a five-membered ring containing oxygen and nitrogen. These derivatives are synthesized via three-component reactions involving β-ketoesters, hydroxylamine, and aldehydes under catalytic conditions . The target compound features a chloromethyl group at the 3-position and a 4-isopropylbenzylidene moiety at the 4-position, which influence its physicochemical and biological properties. Isoxazol-5(4H)-ones are studied for their antimicrobial, antioxidant, and enzyme-inhibitory activities, with structural modifications driving functional diversity .
Properties
IUPAC Name |
3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRQLGHBLEWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one, commonly referred to as CM-IBX, is a synthetic compound notable for its unique isoxazole structure. With the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of approximately 263.72 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in proteomics research .
Biological Activity Overview
Preliminary studies indicate that CM-IBX exhibits significant biological activity, particularly in areas such as:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that CM-IBX may also have potential in this regard.
- Anticancer Activity : The structural features of CM-IBX align with those of known anticancer agents, warranting further investigation into its efficacy against various cancer cell lines.
- Neuroprotective Effects : There are indications that compounds with similar structures may possess neuroprotective properties, which could be explored with CM-IBX.
Interaction Studies
Interaction studies have focused on the binding affinity of CM-IBX to various biological targets. Preliminary findings suggest potential interactions with:
- Enzymes involved in metabolic pathways.
- Receptors linked to neurological functions.
Further research is necessary to elucidate these interactions comprehensively and assess their implications for drug design .
Comparative Analysis with Similar Compounds
The uniqueness of CM-IBX lies in its specific combination of functional groups. A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4E)-3-(chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |
| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |
| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the need for targeted research on CM-IBX .
Case Studies and Research Findings
Recent studies have explored the biological activity of various isoxazole derivatives. For instance, compounds similar to CM-IBX have been evaluated for their inhibitory effects on cholinesterases and β-secretase, demonstrating potential applications in treating neurodegenerative diseases such as Alzheimer's .
In vitro assays revealed that certain derivatives exhibited moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for maintaining neurotransmitter levels in the brain. This suggests that CM-IBX may also influence cholinergic signaling pathways .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential pharmacological properties, particularly as an anti-cancer agent. The structural features of isoxazole derivatives often correlate with biological activity, making this compound a candidate for further investigation in cancer research.
- Case Study : Research indicates that compounds with isoxazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of isoxazole have shown promise in inhibiting tumor growth in preclinical models .
Antimicrobial Activity
Studies have suggested that similar chloromethyl-substituted isoxazoles possess antimicrobial properties, indicating that (4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one may also exhibit such activities.
- Case Study : A series of chloromethyl isoxazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising inhibitory effects, which could be attributed to the electrophilic nature of the chloromethyl group .
Material Science
The compound's unique structure allows it to be used as a precursor for synthesizing new materials, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.
- Application Example : The incorporation of isoxazole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-cancer agent | Cytotoxicity against various cancer cell lines |
| Antimicrobial Activity | Possible antimicrobial properties | Inhibitory effects on Gram-positive/negative bacteria |
| Material Science | Precursor for new polymeric materials | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural variations among analogues include:
- 3-Position substituents : Chloromethyl (target), methyl, propyl, or phenyl groups.
- 4-Position benzylidene substituents: Electron-donating (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing (e.g., -Br, -NO₂) groups, heteroaromatic rings (thiophene), or bulky substituents (naphthyl, biphenyl).
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., naphthyl in 4t) increase melting points (174–176°C), while electron-withdrawing groups (e.g., -Br in 4j) reduce them (154–156°C) .
- Solubility : Compounds with polar groups (e.g., -OH, -OCH₃) exhibit higher solubility in polar solvents like DMSO, whereas halogenated derivatives prefer chloroform .
Table 2: Inhibitory Activity of Selected Analogues
| Compound | Target Enzyme/Activity | % Inhibition/IC₅₀ | Reference |
|---|---|---|---|
| Compound 2 | Carbonic Anhydrase | 72% (10 µM) | |
| 4j | DPPH Radical Scavenging | IC₅₀ = 28 µM | |
| Target Compound | CYP450 (Predicted) | Pending studies | - |
Key Research Findings
Steric Effects : Bulky 4-isopropylbenzylidene may hinder enzyme binding, unlike smaller substituents (e.g., 4-methyl or 4-methoxy), which show higher CA inhibition .
Spectral Signatures : IR peaks near 1664 cm⁻¹ (C=O stretch) and NMR signals at δ 7.50–7.17 ppm (aromatic protons) are consistent across derivatives, but substituents shift specific resonances (e.g., δ 4.78 ppm for methyl groups) .
Preparation Methods
Citric Acid-Catalyzed Method
The one-pot synthesis leverages citric acid as a biodegradable catalyst in aqueous media. This approach involves the condensation of 4-isopropylbenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride (Figure 1). Citric acid facilitates the Knoevenagel condensation and subsequent cyclization, yielding the target compound in 70–90% within 5–24 hours. Key advantages include:
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Solvent sustainability : Water replaces toxic organic solvents.
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Catalyst recyclability : Citric acid retains efficacy for up to three cycles without significant yield loss.
-
Operational simplicity : No inert atmosphere or specialized equipment required.
Reaction conditions were optimized at 70°C , with a catalyst loading of 10 mol% (Table 1). Substituted benzaldehydes with electron-donating groups (e.g., -OCH₃) exhibited faster reaction times due to enhanced electrophilicity.
Gluconic Acid Aqueous Solution (GAAS) Method
A greener variant employs GAAS (50 wt%) as both solvent and catalyst. This method achieves 85–92% yields in 45–70 minutes at 70°C . The hydrophobic microenvironment of GAAS promotes reactant aggregation, accelerating the reaction. Key features include:
-
Reduced energy input : Ultrasonic irradiation or heating ≤70°C suffices.
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Reusability : GAAS is recycled five times with <5% yield drop.
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Broad substrate scope : Compatible with aromatic aldehydes bearing halogen and nitro groups.
Multi-Step Sequential Synthesis
Condensation-Cyclization Approach
This method involves two discrete steps (Scheme 1):
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Condensation : 4-Isopropylacetophenone reacts with hydroxylamine-O-sulfonic acid in dichloromethane to form an oxime intermediate.
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Cyclization : Trichloroacetic acid induces cyclization, introducing the chloromethyl group via electrophilic substitution.
Yields reach 78–82% , with purity confirmed by HPLC (>95%). Critical parameters include:
-
Temperature control : Cyclization proceeds optimally at 0–5°C to minimize side reactions.
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Stoichiometry : A 1:1.2 molar ratio of oxime to trichloroacetic acid ensures complete conversion.
Solvent and Catalyst Systems
Water and GAAS enhance sustainability, while dichloromethane offers superior solubility for hydrophobic intermediates.
Optimization and Yield Enhancement
Temperature Modulation
Elevating temperatures to 70°C in one-pot methods accelerates imine formation but risks byproduct generation (e.g., aldol adducts). In contrast, cyclization at 0–5°C suppresses decomposition.
Catalyst Loading
Exceeding 15 mol% citric acid decreases yields due to emulsion formation, whereas GAAS requires no additional catalyst.
Substrate Purity
Crude 4-isopropylbenzaldehyde (≥95% purity) is essential; impurities prolong reaction times by 30–40%.
Characterization and Validation
All methods confirm the (4E)-configuration via coupling constants (J=4.8–5.6 Hz) in ¹H NMR .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via a one-pot cyclocondensation reaction using ethyl acetoacetate, hydroxylamine hydrochloride, and 4-isopropylbenzaldehyde in the presence of citric acid as a catalyst. Reaction conditions (e.g., solvent, temperature, and catalyst loading) should be optimized to achieve yields of 70–90% within 5–24 hours . Reaction progress can be monitored using thin-layer chromatography (TLC), and purity confirmed via -NMR and FT-IR spectroscopy. Chlorination steps (e.g., using phosphorus pentachloride) may be required to introduce the chloromethyl group, as seen in analogous protocols .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- -NMR : To confirm the (4E) configuration by analyzing coupling constants and substituent chemical shifts (e.g., benzylidene proton at δ 7.5–8.0 ppm) .
- FT-IR : To identify key functional groups (e.g., isoxazolone C=O stretch at ~1700 cm) .
- Melting Point Analysis : Compare with literature values for structural validation .
Q. What safety protocols are critical for handling and storage?
- Methodology :
- Handling : Use personal protective equipment (PPE), avoid inhalation/contact with skin, and work in a fume hood. Specific precautions include avoiding water contact (risk of decomposition) and ignition sources (flammability concerns) .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Monitor for moisture ingress .
Advanced Research Questions
Q. How can the stereochemical configuration of the benzylidene substituent be confirmed?
- Methodology : Single-crystal X-ray diffraction is the gold standard for determining the (4E) geometry. Key metrics include bond angles (e.g., C=N–O in the isoxazolone ring) and torsion angles of the benzylidene group . For labs without crystallography access, NOESY NMR can infer spatial proximity of substituents .
Q. What factors contribute to contradictions in reported reaction yields for isoxazolone derivatives, and how can they be resolved?
- Analysis :
- Catalyst Variability : Citric acid in enhances selectivity for the (Z)-isomer, but alternative catalysts (e.g., acetic acid) may favor (E)-isomers.
- Aldehyde Reactivity : Electron-withdrawing groups on benzaldehydes slow reaction kinetics, requiring extended reaction times .
- Resolution : Standardize reagents (e.g., use HPLC-grade solvents) and replicate conditions across multiple batches. Report yield ranges rather than single values .
Q. What strategies improve selectivity for the (4E) isomer during synthesis?
- Methodology :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (E)-geometry .
- Temperature Control : Lower temperatures (0–5°C) reduce thermal isomerization.
- Catalytic Additives : Lewis acids (e.g., ZnCl) may direct regioselectivity during cyclization .
Q. How can environmental hazards of this compound be assessed?
- Methodology :
- Aquatic Toxicity Testing : Follow OECD Guidelines 201/202 using Daphnia magna to evaluate LC values.
- Ozone Depletion Potential : Monitor volatile chlorinated byproducts via gas chromatography-mass spectrometry (GC-MS) .
Key Research Findings
- Citric acid catalysis improves reaction efficiency and (Z)-isomer selectivity, but (E)-isomers dominate in sterically hindered systems .
- Single-crystal X-ray data confirm that the (4E) configuration is stabilized by intramolecular hydrogen bonding in analogous compounds .
- Decomposition risks (e.g., HCl release) necessitate strict moisture control during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
